molecular formula C17H19NO2 B192815 Anhydro Galantamine CAS No. 664995-65-7

Anhydro Galantamine

Katalognummer: B192815
CAS-Nummer: 664995-65-7
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: HPWHKLZOMVLIBL-YOEHRIQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anhydro Galantamine is a derivative of Galantamine, an alkaloid extracted from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galantamine is primarily known for its use in treating mild to moderate Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .

Wirkmechanismus

Target of Action

Anhydro Galantamine primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of AChE .

Mode of Action

Galantamine works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance . The therapeutic effects of galantamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Biochemical Pathways

The biosynthetic pathway of galantamine proceeds by regioselective para–ortho (p–o0) intramolecular radical coupling and phenolic addition in compound 1 to yield 2, followed by reduction and alkylation . At the industrial scale, the intramolecular radical coupling is realized in very low yield by use of potassium ferricyanide K3Fe(CN)6 .

Pharmacokinetics

Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . The elimination of galantamine has been shown to be decreased in subjects with renal impairment . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 h . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

Galantamine’s action results in enhanced cholinergic neuron function and signaling . This is due to its ability to block the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, biotic and abiotic elicitors, plant growth regulators, and precursor agents can optimize the biosynthesis of galantamine . Furthermore, the use of in vitro cultivation techniques can provide an environmentally sustainable culture for the production of galantamine .

Safety and Hazards

Common side effects of galantamine may include nausea, vomiting, diarrhea, loss of appetite, headache, dizziness, or weight loss . Serious side effects may include chest pain, slow heart rate, little or no urinating, blood in your urine, signs of stomach bleeding, liver problems, dehydration symptoms, a light-headed feeling, like you might pass out, or severe skin reaction .

Zukünftige Richtungen

Galantamine is a well-known acetylcholinesterase (AChE) inhibitor, and it is widely used for the treatment of Alzheimer’s disease . Biotechnological strategies can optimize the biosynthesis of galantamine in vitro for treating Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Anhydro Galantamine, like its parent compound Galantamine, is likely to interact with various enzymes and proteins. It is known that Galantamine acts as an acetylcholinesterase inhibitor . This means it binds to the enzyme acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter important for memory and learning .

Cellular Effects

The cellular effects of this compound are expected to be similar to those of Galantamine. Galantamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to prevent and reverse neuroimmune induction and loss of adult hippocampal neurogenesis following adolescent alcohol exposure . It also improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Galantamine is known to work as a weak competitive and reversible cholinesterase inhibitor . It also acts as an allosteric modulator of nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Galantamine has been shown to have long-term effects on cellular function. For example, it has been found to prevent the deficits in spatial learning and memory as well as memory acquisition of the passive avoidance response in mice . It also attenuated the associated splenomegaly and anemia which are characteristic features of familial Mediterranean fever .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with different dosages. Studies on Galantamine have shown that it can attenuate nicotine self-administration in rats when administered at a dose of 4 mg/kg . It also prevented and reversed neuroimmune induction and loss of adult hippocampal neurogenesis following adolescent alcohol exposure at a dose of 4 mg/kg .

Metabolic Pathways

The biosynthesis of Galantamine involves regioselective para–ortho intramolecular radical coupling and phenolic addition, followed by reduction and alkylation .

Transport and Distribution

Galantamine is known to be transported to the brain via ascorbic acid grafted PLGA-b-PEG nanoparticles using SVCT2 transporters of choroid plexus .

Subcellular Localization

One study found that a key enzyme involved in the biosynthesis of Galantamine, Lycoris longituba O-Methyltransferase (LlOMT), is localized in the cytoplasm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Galantamine involves several steps, starting from the extraction of Galantamine from natural sources or its total synthesis. The key steps include:

Industrial Production Methods: Industrial production of Galantamine typically involves extraction from plant materials followed by purification. The extracted Galantamine is then subjected to chemical modifications to produce this compound. The process includes:

Analyse Chemischer Reaktionen

Anhydro Galantamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including halides and amines.

Major Products: The reactions typically yield various derivatives of this compound, which can be further modified for specific applications .

Vergleich Mit ähnlichen Verbindungen

  • Rivastigmine
  • Donepezil
  • Physostigmine
  • Tacrine

Eigenschaften

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWHKLZOMVLIBL-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216701
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664995-65-7
Record name R-116937
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-116937
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydro Galantamine
Reactant of Route 2
Anhydro Galantamine
Reactant of Route 3
Reactant of Route 3
Anhydro Galantamine
Reactant of Route 4
Anhydro Galantamine
Reactant of Route 5
Anhydro Galantamine
Reactant of Route 6
Anhydro Galantamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.